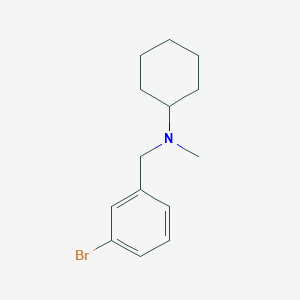

(3-Bromobenzyl)-cyclohexylmethylamine

Description

(3-Bromobenzyl)-cyclohexylmethylamine is a synthetic amine derivative characterized by a cyclohexylmethylamine backbone substituted with a 3-bromobenzyl group. Its molecular structure combines hydrophobic (cyclohexyl) and aromatic (brominated benzyl) moieties, making it a candidate for pharmacological applications, particularly in enzyme inhibition.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFCTQMQZDZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobenzyl)-cyclohexylmethylamine typically involves the reaction of 3-bromobenzyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)-cyclohexylmethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

(3-Bromobenzyl)-cyclohexylmethylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)-cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Synthesized via nucleophilic substitution or coupling reactions, such as the reaction of brominated benzyl halides with cyclohexylmethylamine .

- Applications: Protease Inhibition: Demonstrated moderate inhibitory activity (IC₅₀ = 180 μM) against SARS-CoV-2 3CL protease in compound 7o, where the cyclohexyl group interacts with the hydrophobic S1 pocket of the enzyme .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (3-Bromobenzyl)-cyclohexylmethylamine with key analogues, emphasizing substituent effects on bioactivity:

Key Insights from Structural Comparisons

Hydrophobicity vs. Flexibility :

- The cyclohexyl group in 7o provides optimal hydrophobicity and flexibility for binding to the 3CL protease S1 pocket, outperforming rigid aromatic (e.g., 7n ) or undersized (e.g., 7l , 7m ) substituents .

- In contrast, YF479 leverages a brominated benzyl group for HDAC inhibition, suggesting that target-specific steric and electronic properties dictate substituent efficacy .

Halogen Substitution Effects :

- Bromine at the 3-position (as in 7o ) may enhance van der Waals interactions compared to 2-bromobenzoyl derivatives (e.g., 23 ), where steric hindrance could limit binding .

Synthetic Versatility :

- Cyclohexylmethylamine serves as a versatile intermediate in synthesizing amidines and brominated derivatives, as seen in MEK1 inhibitors and antitumor agents .

Research Findings and Implications

- Enzyme Inhibition : The cyclohexylmethylamine scaffold is superior to smaller amines (e.g., piperidine) in protease inhibition due to its adaptability in hydrophobic pockets .

- Pharmacological Potential: Brominated benzyl groups enhance target engagement in HDAC and protease inhibitors, though positional isomerism (2- vs. 3-bromo) significantly impacts activity .

- Safety Considerations: Handling brominated precursors like (Bromomethyl)cyclohexane requires caution due to toxicity risks, as noted in safety protocols .

Biological Activity

(3-Bromobenzyl)-cyclohexylmethylamine, with the CAS number 368879-22-5, is an organic compound characterized by its unique structural features, including a bromobenzyl group and a cyclohexylmethylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is CHBrN. Its molecular weight is approximately 270.18 g/mol. The presence of the bromine atom in the bromobenzyl group influences both its reactivity and biological activity, potentially allowing it to interact with various biological targets.

Target Interactions

Similar compounds have shown interactions with tubulin, suggesting that this compound might disrupt normal cell division and intracellular transport processes by perturbing tubulin's structure and function. This mode of action is critical in understanding its potential therapeutic effects, particularly in cancer treatment.

Enzyme Inhibition Potential

Research indicates that compounds featuring similar structural motifs may act as inhibitors of key enzymes involved in various biochemical pathways. For instance, studies on indole derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The potential for this compound to inhibit such enzymes warrants further investigation.

Anticancer Properties

The anticancer potential of this compound can be inferred from studies of structurally related compounds. For example, indole derivatives have been shown to exhibit HDAC inhibition, with IC50 values ranging from 14 nM to 67 nM for specific analogs. Given its structural similarities, this compound may also exhibit significant anticancer properties.

Case Studies and Comparative Analysis

A comparative analysis of related compounds highlights the importance of structural modifications on biological activity. For instance, azumamides with different substituents have shown varying degrees of potency against HDAC isoforms. This suggests that optimizing the structure of this compound could enhance its therapeutic potential.

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Bromobenzyl + Cyclohexylmethylamine | Potential HDAC Inhibitor | TBD |

| Azumamide C | Indole + Carboxylic Acid | HDAC Inhibitor | 14 nM |

| Azumamide E | Indole + Carboxylic Acid | HDAC Inhibitor | 67 nM |

TBD : To be determined through further studies.

Research Applications

This compound has several applications in scientific research:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

- Biology : The compound is investigated for its potential as a ligand in biochemical assays and receptor studies.

- Medicine : Its therapeutic properties are being explored, particularly as a precursor in pharmaceutical synthesis.

- Industry : Utilized in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.